molecular formula C8H4ClN3 B1291006 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 920966-02-5

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1291006
CAS No.: 920966-02-5
M. Wt: 177.59 g/mol
InChI Key: ULYGKPKPBWOTFQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular functions. The compound’s interaction with these biomolecules often involves binding to active sites, leading to changes in enzyme activity and subsequent biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as MAP kinases, leading to altered gene expression and metabolic changes . These effects are critical for understanding how cells respond to external stimuli and maintain homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for research purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects within cells . Studying the subcellular localization of the compound can provide insights into its role in cellular processes.

Preparation Methods

The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the use of 2,3-dicarboxypyridine as a starting material. The synthetic route typically includes the following steps :

    Esterification: Conversion of 2,3-dicarboxypyridine to its diester derivative.

    Reduction: Reduction of the diester to the corresponding diol.

    Chlorination: Introduction of the chloro substituent at the 4-position.

    Cyclization: Cyclization of the intermediate with sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring system.

    Cyanation: Introduction of the cyano group at the 5-position to yield the final product.

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and pathways, particularly those involving pyrrolo[2,3-b]pyridine derivatives.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share the pyrrolo[2,3-b]pyridine core structure but differ in the substituents attached to the ring system. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYGKPKPBWOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640137
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-02-5
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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